2,6-dipyridin-2-yl-1H-pyridine-4-thione
Description
2,6-Dipyridin-2-yl-1H-pyridine-4-thione is a sulfur-containing terpyridine derivative characterized by a central pyridine ring with pyridinyl substituents at the 2- and 6-positions and a thione (-C=S) group at the 4-position. This compound has garnered attention in metallosupramolecular chemistry due to its ability to act as a versatile ligand. The thione group enhances metal-binding affinity compared to oxygen-containing analogues, enabling the formation of stable coordination complexes with transition metals . Its synthesis typically involves nucleophilic substitution or thionation reactions, as seen in related pyridine-thione derivatives .
Properties
Molecular Formula |
C15H11N3S |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridine-4-thione |
InChI |
InChI=1S/C15H11N3S/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) |
InChI Key |
RVNQZFSATGNDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=S)C=C(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2’:6’,2’‘-Terpyridine-4’-thiol typically begins with 2-acetylpyridine.
Reaction Steps:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’:6’,2’‘-Terpyridine-4’-thiol can undergo oxidation reactions, often forming disulfide bonds.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and iodine.
Reducing Agents: Reducing agents like sodium borohydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol or dichloromethane.
Major Products:
Disulfides: Oxidation reactions often yield disulfide compounds.
Sulfides: Reduction reactions produce sulfides.
Substituted Derivatives: Substitution reactions result in various substituted terpyridine derivatives.
Scientific Research Applications
Chemistry:
Coordination Chemistry: 2,2’:6’,2’‘-Terpyridine-4’-thiol is widely used as a ligand in coordination chemistry to form complexes with metal ions.
Catalysis: It is utilized in the synthesis of chiral derivatives for asymmetric catalysis.
Biology and Medicine:
Anticancer Research: The compound has been studied for its potential in developing anticancer drugs, particularly in forming complexes with platinum.
Biological Probes: It is used in the design of biological probes for detecting metal ions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key compounds for comparison:
Coordination Chemistry
- This compound : The thione sulfur and adjacent pyridinyl nitrogen atoms enable tridentate (N,S,N) coordination, forming stable complexes with metals like Ru(II) and Fe(II). This contrasts with 2,2′:6′,2′′-terpyridine-4′(1′H)-thione , which primarily binds via the central pyridine nitrogen and thione sulfur, often acting as a bidentate ligand .
- Pyridine-2,6-dicarboxylic acid (DPA): Unlike the thione-based ligand, DPA coordinates lanthanides through carboxylate oxygen atoms, yielding 9-coordinate complexes with distorted geometries (e.g., La(III) in ). The thione group in the target compound offers stronger σ-donor properties, favoring transition metals over lanthanides .
Spectroscopic and Reactivity Differences
- 4-Thioamidopyridines : These compounds exhibit distinct IR stretches (e.g., ν(C=S) ~1200–1250 cm⁻¹) compared to the thione group (ν(C=S) ~1050–1100 cm⁻¹) in the target compound . The thioamide’s -NH group further differentiates their reactivity, limiting their utility in metal coordination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
